![molecular formula C8H7N3O2 B076779 2-Methyl-6-nitroimidazo[1,2-a]pyridine CAS No. 13212-83-4](/img/structure/B76779.png)

2-Methyl-6-nitroimidazo[1,2-a]pyridine

Overview

Description

Synthesis Analysis

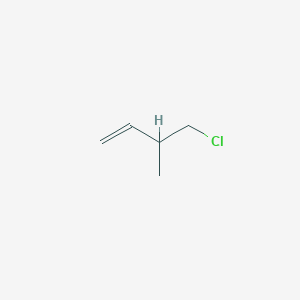

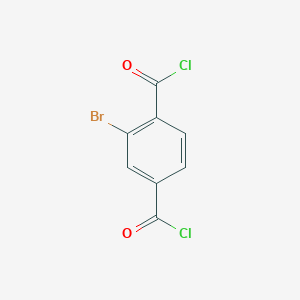

The synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine derivatives involves versatile reactions. Notably, the Suzuki–Miyaura cross-coupling reaction has been developed as an alternative strategy for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine to produce 2-arylated compounds. This process facilitates further functionalization to amides, anilines, and ureas in the 3-position, highlighting the role of the nitro group in enabling chlorine displacement and facilitating various nucleophilic aromatic substitutions (Bazin et al., 2013).

Molecular Structure Analysis

X-ray structural investigations have shown that the insertion of a nitro group in 2-phenyl-imidazo[1,2-a]pyridine does not fundamentally alter the geometry but induces changes in electron density distribution. These modifications in the bicyclic unit are crucial for understanding the compound's reactivity and interactions with other molecules (Tafeenko et al., 1996).

Chemical Reactions and Properties

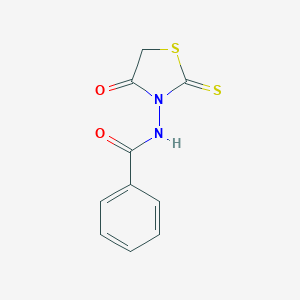

3-Nitroimidazo[1,2-a]pyridine derivatives, including 2-Methyl-6-nitroimidazo[1,2-a]pyridine, have been synthesized and exhibit potent in vitro antileishmanial activity. These compounds are substrates for the L. donovani type 1 nitroreductase (NTR1), showcasing a specific biochemical interaction that underlines their chemical reactivity and potential therapeutic applications in contexts other than direct drug usage (Fersing et al., 2019).

Scientific Research Applications

Structural Investigations and Electron Density Distribution : X-ray structural investigations of related imidazo[1,2-a]pyridine compounds, including ones with nitro-groups, have been conducted to understand the changes in geometry and electron density distribution within the bicyclic unit. Such studies are crucial for understanding the molecular structure and reactivity of these compounds (Tafeenko, Paseshnichenko, & Schenk, 1996).

Synthesis and Reactivity of Halogenated Derivatives : The reactivity of the nitro group in imidazo[1,2-a]pyridine derivatives has been explored, revealing the lability of the nitro group and its replacement under certain conditions. This understanding is pivotal for developing new synthetic routes and compounds (Yutilov & Svertilova, 1994).

Synthesis of Fused Triazines : The imidazo[1,2-a]pyridine system has been used as a synthon for building fused triazines with potential biological activity. This involves complex synthetic pathways starting from compounds like ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate and leading to novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).

Functionalizing 2-Chloro-3-Nitroimidazo[1,2-a]pyridine : Various strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine have been developed, expanding the structural diversity of imidazo[1,2-a]pyridines. This research provides insights into the importance of the nitro group in facilitating chlorine displacement and nucleophilic aromatic substitutions (Bazin et al., 2013).

Synthesis of Potentially Bioactive Compounds : Rapid synthetic routes have been described for tricyclic pyridinones, starting from 6-halogeno-3-nitroimidazo[1,2-a]pyridines. Such compounds have potential bioactive properties and are of interest in medicinal chemistry (Vanelle et al., 2005).

Development of Anti-inflammatory Compounds : The synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic derivatives has been explored for their potential anti-inflammatory and analgesic activity. Identifying active compounds in this series contributes to the development of new therapeutic agents (Di Chiacchio et al., 1998).

Catalytic Activity in Synthesis : The catalytic activity of iron nitrate in the regioselective synthesis of 2-nitroimidazopyridines via oxidative amination has been reported. This novel methodology expands the toolkit for synthesizing these scaffolds with complete regioselectivity (Monir et al., 2014).

Synthesis and Antibacterial Activity : New 2-thiosubstituted-3-nitroimidazo[1,2-a]pyridine derivatives have been synthesized and characterized for their antibacterial activity. Understanding the bioactivity of these compounds is essential for developing new antimicrobial agents (ABLO et al., 2022).

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the future directions of “2-Methyl-6-nitroimidazo[1,2-a]pyridine” could be in the field of drug discovery, particularly for the treatment of TB .

properties

IUPAC Name |

2-methyl-6-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMUPNJGITWKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356278 | |

| Record name | 2-methyl-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-nitroimidazo[1,2-a]pyridine | |

CAS RN |

13212-83-4 | |

| Record name | 2-methyl-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)